

(S)-(-)-Trityl glycidyl ether CAS number and molecular weight

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Compound of Interest

Compound Name: (S)-(-)-Trityl glycidyl ether

Cat. No.: B145235

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In-Depth Technical Guide: (S)-(-)-Trityl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(S)-(-)-Trityl glycidyl ether**, a key chiral building block in modern organic synthesis. This document outlines its chemical properties, applications, and a representative experimental protocol for its use.

Core Chemical Data

(S)-(-)-Trityl glycidyl ether, with the CAS number 129940-50-7, is a white to light yellow crystalline powder.[1] Its molecular formula is $C_{22}H_{20}O_2$, and it has a molecular weight of 316.39 g/mol.[2][3] This compound is widely utilized in the stereoselective synthesis of complex organic molecules, particularly in the development of pharmaceuticals.[4]

Quantitative Data Summary

Property	Value	Reference
CAS Number	129940-50-7	[2][3]
Molecular Formula	C ₂₂ H ₂₀ O ₂	[2][3]
Molecular Weight	316.39 g/mol	[2][3]
Appearance	White to light yellow crystal powder	[1]
Melting Point	99-102 °C	
Optical Rotation	[α] ₂₀ /D -10.5° (c = 1 in chloroform)	
Purity	≥98%	

Synthetic Utility and Applications

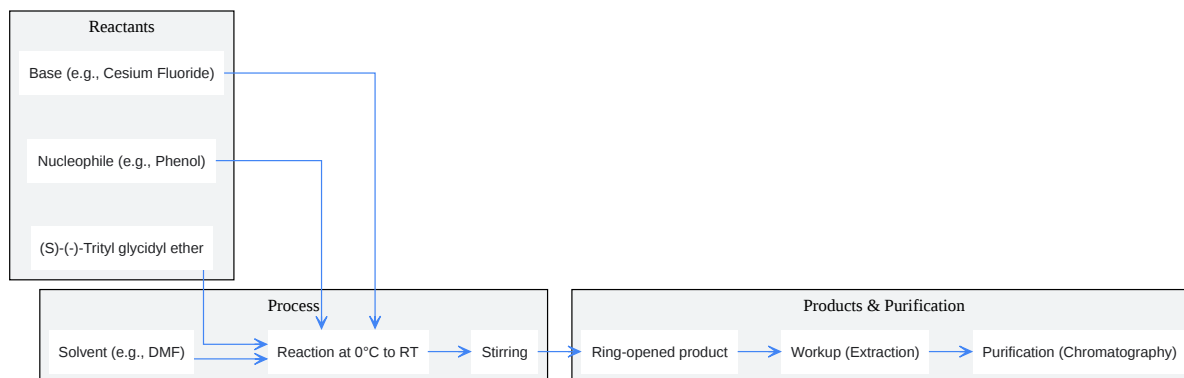
(S)-(-)-Trityl glycidyl ether serves as a versatile chiral intermediate. The trityl (triphenylmethyl) group acts as a bulky protecting group for the primary alcohol, which can be selectively removed under acidic conditions.[4] The core utility of this molecule lies in the high reactivity of its epoxide ring, which is susceptible to nucleophilic attack.[4] This ring-opening reaction proceeds with high stereoselectivity, allowing for the introduction of a chiral center into the target molecule.[4]

This compound is a crucial starting material in the multi-step synthesis of various pharmaceutical agents, including potent prostaglandin D₂ (PGD₂) receptor antagonists and (-)-actisonitrile.[1] Its application extends to polymer chemistry, where it is used to create specialized monomers.[4]

Representative Experimental Protocol: Nucleophilic Ring-Opening

The following is a representative experimental protocol for the nucleophilic ring-opening of a glycidyl ether, adapted from methodologies used for analogous compounds. This protocol illustrates the general procedure for reacting an alcohol with an activated epoxide in the presence of a base.

Reaction Scheme:



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General workflow for nucleophilic ring-opening.

Materials:

- **(S)-(-)-Trityl glycidyl ether**
- Nucleophile (e.g., a substituted phenol)
- Cesium Fluoride (CsF) or another suitable base
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Hexane

- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

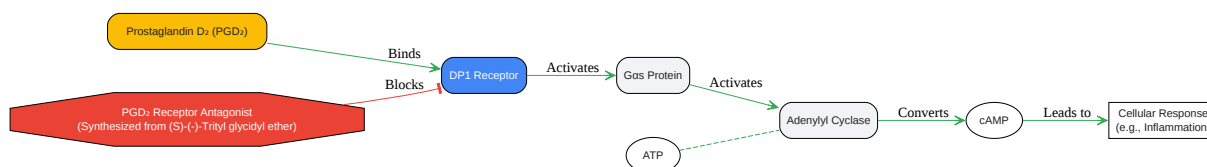
- Under a nitrogen atmosphere, dissolve the nucleophile (1.0 eq) in anhydrous DMF in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add cesium fluoride (1.2 eq) to the solution and stir for 1 hour at 0 °C.
- Add a solution of **(S)-(-)-Trityl glycidyl ether** (1.0 eq) in anhydrous DMF to the reaction mixture.
- Allow the reaction to stir at 0 °C for several hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the desired ring-opened product.

This is a generalized protocol and may require optimization for specific substrates and scales.

Role in Prostaglandin D₂ Receptor Antagonist Synthesis

(S)-(-)-Trityl glycidyl ether is a key chiral precursor for the synthesis of certain prostaglandin D₂ (PGD₂) receptor antagonists. PGD₂ is a lipid mediator that signals through the DP1 and DP2 (also known as CRTH2) receptors.^[3] The signaling pathway, particularly through the DP1

receptor, involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] Antagonists of this receptor block the binding of PGD₂ and inhibit this signaling cascade, which is relevant in inflammatory conditions such as asthma and allergic rhinitis.



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Simplified Prostaglandin D₂ (PGD₂) signaling pathway.

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